molecular formula C11H12ClN3O2 B14368015 3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione CAS No. 93744-09-3

3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione

Katalognummer: B14368015
CAS-Nummer: 93744-09-3
Molekulargewicht: 253.68 g/mol
InChI-Schlüssel: BPSJWJVXGUAOKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzaldehyde with ethylenediamine to form an intermediate Schiff base. This intermediate is then cyclized with urea under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions could target the imidazolidine ring or the chlorophenyl group, potentially yielding a variety of reduced products.

    Substitution: The chlorophenyl group is a likely site for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could produce various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly for its potential biological activities.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The aminoethyl group might facilitate binding to biological molecules, while the imidazolidine ring could provide structural stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2-Aminoethyl)-1-phenylimidazolidine-2,4-dione: Lacks the chlorophenyl group, which may affect its biological activity.

    3-(2-Aminoethyl)-1-(4-methylphenyl)imidazolidine-2,4-dione: The methyl group could influence its reactivity and interactions.

    3-(2-Aminoethyl)-1-(4-fluorophenyl)imidazolidine-2,4-dione: The fluorine atom might enhance its stability and binding affinity.

Uniqueness

The presence of the 4-chlorophenyl group in 3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione could confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

93744-09-3

Molekularformel

C11H12ClN3O2

Molekulargewicht

253.68 g/mol

IUPAC-Name

3-(2-aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C11H12ClN3O2/c12-8-1-3-9(4-2-8)15-7-10(16)14(6-5-13)11(15)17/h1-4H,5-7,13H2

InChI-Schlüssel

BPSJWJVXGUAOKM-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)N(C(=O)N1C2=CC=C(C=C2)Cl)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.